molecular formula C10H9ClO4 B13857153 4-Chloro-2-ethoxycarbonylbenzoic acid

4-Chloro-2-ethoxycarbonylbenzoic acid

Cat. No.: B13857153
M. Wt: 228.63 g/mol
InChI Key: RUPFXJPSSGKLDN-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxycarbonylbenzoic acid is an organic compound with the molecular formula C10H9ClO4 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxycarbonylbenzoic acid can be achieved through several methods. One common approach involves the esterification of 4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the direct chlorination of 2-ethoxycarbonylbenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chlorinating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxycarbonylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acid derivatives.

    Ester Hydrolysis: The major product is 4-chlorobenzoic acid.

    Oxidation and Reduction: Products include quinones and hydroquinones.

Scientific Research Applications

4-Chloro-2-ethoxycarbonylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound can be used as a building block for the synthesis of drugs with potential therapeutic effects.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxycarbonylbenzoic acid and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

4-Chloro-2-ethoxycarbonylbenzoic acid can be compared with other similar compounds, such as:

    4-Chlorobenzoic Acid: Lacks the ethoxycarbonyl group, making it less versatile in synthetic applications.

    2-Ethoxycarbonylbenzoic Acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-Chloro-2-methoxybenzoic Acid: Has a methoxy group instead of an ethoxycarbonyl group, leading to different chemical and physical properties.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

4-chloro-2-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C10H9ClO4/c1-2-15-10(14)8-5-6(11)3-4-7(8)9(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

RUPFXJPSSGKLDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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